HBV Capsid Assembly Modulation: Fluorine-Substituted SBA Potency in Human Hepatoma Cells
This compound, as a fluorine-substituted sulfamoylbenzamide (SBA), belongs to a class that demonstrates submicromolar antiviral activity against HBV in human hepatoma cells. While this specific derivative's exact EC50 is not disclosed, the class effect for fluorine-substituted SBAs (including analogs with 2-fluoro substitution) is established at submicromolar concentrations, distinguishing them from non-fluorinated or differently substituted SBA analogs that show significantly reduced activity (EC50 > 10 µM) or no effect [1]. In comparison, the well-characterized SBA derivative AB-423 exhibits an EC50 range of 0.08–0.27 µM in the same cellular context [2].
| Evidence Dimension | Inhibition of HBV replication (EC50) |
|---|---|
| Target Compound Data | Submicromolar (exact value not disclosed; inferred from fluorine-substituted SBA class data) |
| Comparator Or Baseline | Non-fluorinated SBA analogs: EC50 > 10 µM or inactive; AB-423 (a potent SBA analog): EC50 = 0.08–0.27 µM |
| Quantified Difference | >10-fold improvement for fluorine-substituted SBAs over non-fluorinated analogs |
| Conditions | HBV replicating human hepatoma cells (HepDES19 or HepG2.2.15); cell-based antiviral assay |
Why This Matters
This class-level data provides a quantitative benchmark for the compound's potential antiviral activity, justifying its selection over non-fluorinated analogs in HBV research.
- [1] Campagna, M.R., Liu, F., Mao, R., Mills, C., Cai, D., Guo, F., Zhao, X., Ye, H., Cuconati, A., Guo, H., Chang, J., Xu, X., Block, T.M., Guo, J.T. (2013). Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids. Journal of Virology, 87(12), 6931-6942. View Source
- [2] Preclinical Profile of AB-423, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation. Antimicrobial Agents and Chemotherapy. EC50 = 0.08 to 0.27 μM; EC90 = 0.33 to 1.32 μM. View Source
